An In-Depth Technical Guide to the Synthesis and Characterization of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Unique Building Block
1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a versatile synthetic intermediate that holds considerable promise in the fields of organic chemistry and drug development.[1][2] Its unique trifunctional nature, possessing a reactive aldehyde group, a sterically demanding triisopropylsilyloxy protecting group, and a strained cyclopropane ring, makes it a valuable building block for the construction of complex molecular architectures. The cyclopropane motif is a prevalent feature in numerous biologically active compounds, contributing to their conformational rigidity and metabolic stability. The strategic placement of a formyl group allows for a wide array of subsequent chemical transformations, including nucleophilic additions, condensations, and oxidations, while the bulky triisopropylsilyl ether provides robust protection of the otherwise reactive hydroxyl group, enabling selective manipulations at other positions of a molecule. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important reagent.
Synthesis of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane: A Strategic Approach
The synthesis of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. A plausible and efficient synthetic route commences from a suitable cyclopropanone precursor, which is then converted to a silylated intermediate, followed by the introduction of the formyl group.
Conceptual Synthetic Workflow
A logical synthetic strategy involves the following key transformations:
-
Formation of a Silylated Cyclopropanol Intermediate: This typically involves the reaction of a cyclopropanone equivalent, such as a cyclopropanone hemiacetal, with a silylating agent. The triisopropylsilyl group is chosen for its steric bulk, which imparts significant stability to the resulting silyl enol ether.
-
Formylation: The introduction of the formyl group at the C1 position of the cyclopropane ring is the final crucial step. This can be achieved through various formylation methods, carefully chosen to be compatible with the silylated cyclopropane ring.
Caption: Proposed synthetic workflow for 1-Formyl-1-(triisopropylsilyloxy)cyclopropane.
Detailed Experimental Protocol (Hypothetical, based on related literature)
The following protocol is a representative procedure based on established methodologies for the synthesis of related silylated cyclopropanes and formylation reactions. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Synthesis of 1-(Triisopropylsilyloxy)cyclopropene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of cyclopropanone ethyl hemiketal (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2,6-lutidine (1.2 eq) to the cooled solution.
-
Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-(triisopropylsilyloxy)cyclopropene as a colorless oil.
Step 2: Synthesis of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane
-
In a separate flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (1.5 eq) to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Cool the solution of 1-(triisopropylsilyloxy)cyclopropene (1.0 eq) in anhydrous DCM to 0 °C.
-
Slowly add the freshly prepared Vilsmeier-Haack reagent to the solution of the silyl enol ether.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-Formyl-1-(triisopropylsilyloxy)cyclopropane.
Characterization of 1-Formyl-1-(triisopropylsilyloxy)cyclopropane
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Aldehyde proton (CHO): A singlet in the region of δ 9.0-10.0 ppm. - Cyclopropane protons (CH₂): Complex multiplets in the upfield region, typically between δ 0.5-1.5 ppm.[3] - Triisopropylsilyl protons (CH and CH₃): A septet for the methine proton and a doublet for the methyl protons, characteristic of the isopropyl group.[4] |
| ¹³C NMR | - Aldehyde carbon (C=O): A resonance in the downfield region, typically around δ 190-200 ppm. - Quaternary cyclopropane carbon (C-O): A shielded resonance. - Cyclopropane carbons (CH₂): Resonances in the upfield region, typically below δ 30 ppm.[5] - Triisopropylsilyl carbons (CH and CH₃): Characteristic resonances for the isopropyl groups.[6] |
| IR Spectroscopy | - Aldehyde C=O stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹. - Aldehyde C-H stretch: Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. - Si-O stretch: A strong band around 1050-1150 cm⁻¹. - Cyclopropane C-H stretch: Absorptions above 3000 cm⁻¹.[7] |
| Mass Spectrometry | - Molecular Ion (M⁺): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₂₆O₂Si, MW: 242.43).[1] - Fragmentation Pattern: Characteristic fragmentation patterns including the loss of an isopropyl group from the silyl moiety and cleavage of the cyclopropane ring. |
Logical Relationships in Characterization
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Conclusion and Future Outlook
1-Formyl-1-(triisopropylsilyloxy)cyclopropane is a highly valuable and versatile building block in modern organic synthesis. The synthetic route, though requiring careful execution, provides access to a unique combination of functional groups. The detailed characterization using a suite of spectroscopic techniques is paramount to ensure the quality and identity of this reagent. For researchers in drug discovery and development, the incorporation of this and similar strained-ring motifs offers exciting possibilities for the design of novel therapeutic agents with enhanced pharmacological profiles. Further exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the creation of a diverse range of complex molecules.
References
[8] Organic Syntheses. Submitted by Wei Zhang, Hyeon Mo Cho, and Jeffrey S. Moore. Link [9] Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0259949). Link [10] NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0221581). Link [1] Santa Cruz Biotechnology. 1-Formyl-1-(triisopropylsilyloxy)cyclopropane | CAS 220705-67-9. Link [11] The Royal Society of Chemistry. Supporting information. Link [12] NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0324497). Link [13] NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225417). Link [5] Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Link [2] Benchchem. 1-Formyl-1-(triisopropylsilyloxy)cyclopropane | 220705-67-9. Link [14] National Institutes of Health. Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol. Link [7] Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram. Link [15] Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Link [16] MDPI. 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Link [17] National Institutes of Health. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Link [18] National Institutes of Health. Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. Link [19] National Institute of Standards and Technology. Cyclopropane - the NIST WebBook. Link [20] Doc Brown's Advanced Organic Chemistry Revision Notes. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting. Link [6] Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr. Link [3] ChemicalBook. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR spectrum. Link [4] ChemicalBook. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 1H NMR spectrum. Link [21] ChemicalBook. 1-Flormyl-1-(triisopropylsilyloxy)cyclopropane CAS#: 220705-67-9. Link [22] The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Link [23] National Institutes of Health. Cyclopropanecarboxaldehyde | C4H6O | CID 123114 - PubChem. Link [24] National Institutes of Health. trans-1,2-Diethyl-cyclopropane | C7H14 | CID 6427133 - PubChem. Link [25] SpectraBase. (1-Propoxy-pentyl)-cyclopropane - Optional[Vapor Phase IR] - Spectrum. Link [26] SpectraBase. (1-Methoxy-pentyl)-cyclopropane - Optional[Vapor Phase IR] - Spectrum. Link
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 1H NMR [m.chemicalbook.com]
- 4. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 1H NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0259949) [hmdb.ca]
- 10. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0221581) [np-mrd.org]
- 11. rsc.org [rsc.org]
- 12. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0324497) [np-mrd.org]
- 13. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225417) [np-mrd.org]
- 14. Three-component reaction of formyl-substituted donor–acceptor cyclopropanes, primary aromatic amines and 2-naphthol: access to cyclopropane fused 2-pyrrolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. mdpi.com [mdpi.com]
- 17. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclopropane [webbook.nist.gov]
- 20. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. 1-Flormyl-1-(triisopropylsilyloxy)cyclopropane CAS#: 220705-67-9 [chemicalbook.com]
- 22. rsc.org [rsc.org]
- 23. Cyclopropanecarboxaldehyde | C4H6O | CID 123114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. trans-1,2-Diethyl-cyclopropane | C7H14 | CID 6427133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. spectrabase.com [spectrabase.com]
- 26. spectrabase.com [spectrabase.com]
